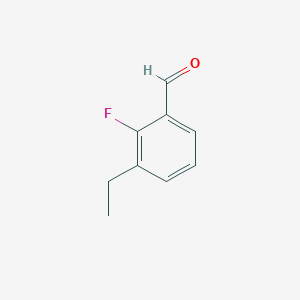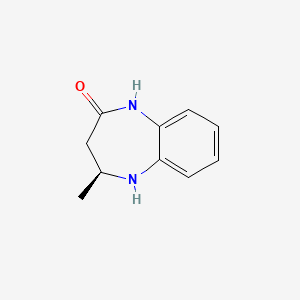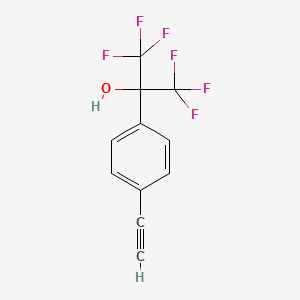
2-(difluoromethyl)piperidin-4-olhydrochloride,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)piperidin-4-ol hydrochloride, mixture of diastereomers, is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a piperidine ring substituted with a difluoromethyl group and a hydroxyl group, and it exists as a mixture of diastereomers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents to transfer the CF2H group to the desired position on the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of metal-based catalysts and advanced difluoromethylation reagents can streamline the production process, making it more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)piperidin-4-ol hydrochloride has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a valuable tool in studying biological processes and developing new drugs.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(difluoromethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity . The piperidine ring structure also plays a crucial role in the compound’s biological activity by facilitating interactions with various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(Difluoromethyl)piperidin-4-ol hydrochloride stands out due to its unique combination of a difluoromethyl group and a hydroxyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H12ClF2NO |
|---|---|
Peso molecular |
187.61 g/mol |
Nombre IUPAC |
2-(difluoromethyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)5-3-4(10)1-2-9-5;/h4-6,9-10H,1-3H2;1H |
Clave InChI |
LXBVPDAYYWGZDN-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CC1O)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Benzyloxy)phenyl]pyrrolidine](/img/structure/B13577553.png)
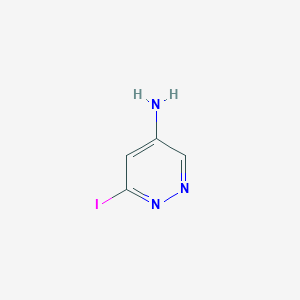
![Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate](/img/structure/B13577558.png)
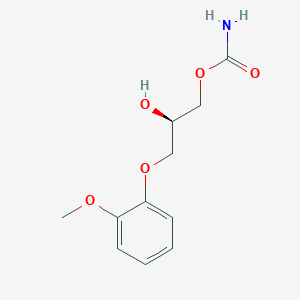
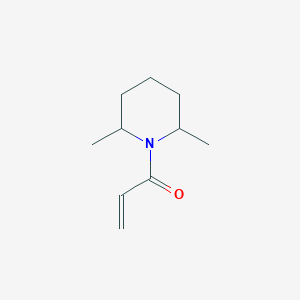
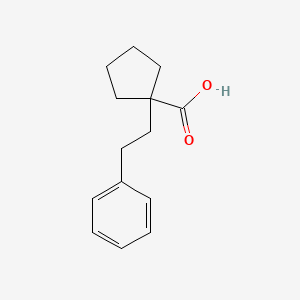
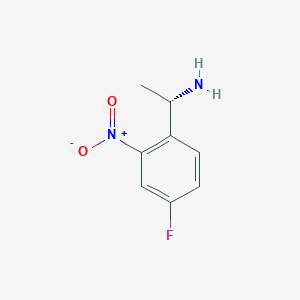
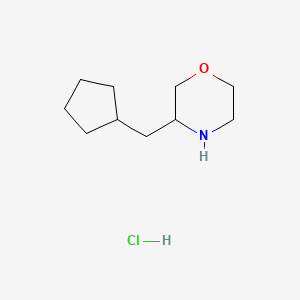

![2-(1,3-Dioxaindan-5-yl)-5-[({[1,1'-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B13577611.png)
